molecular formula C8H12ClNO B1383701 3-(Aminomethyl)-4-methylphenol hydrochloride CAS No. 2044797-01-3

3-(Aminomethyl)-4-methylphenol hydrochloride

Cat. No. B1383701
M. Wt: 173.64 g/mol
InChI Key: ZTRZEZBMFBNABK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methylphenol hydrochloride (AMMPMH) is an organic compound belonging to the class of phenols. It is a white crystalline solid with a molecular weight of 211.68 g/mol and a melting point of 142-143°C. AMMPMH is a widely used research chemical in laboratories due to its unique properties and versatile applications. Its chemical structure consists of a phenol ring with an aminomethyl substituent on the 3-position and a methyl substituent on the 4-position.

Scientific Research Applications

Complex Synthesis

Research indicates that derivatives of 3-(Aminomethyl)-4-methylphenol hydrochloride are used in synthesizing complex structures. For instance, homodinuclear nickel(II) and zinc(II) complexes have been generated using a similar compound, enhancing the donor potential of the original ligand (Adams, Bradshaw, & Fenton, 2001).

Biological Evaluation and DNA Interaction

4-Aminophenol derivatives, which are closely related to 3-(Aminomethyl)-4-methylphenol hydrochloride, have been studied for their antimicrobial and antidiabetic activities. These compounds have demonstrated significant inhibition of enzymes and broad-spectrum activities against various bacterial strains. DNA interaction studies with these compounds suggest potential as anticancer agents (Rafique et al., 2022).

Environmental Applications

A study on the degradation of 4-chloro 2-aminophenol, closely related to 3-(Aminomethyl)-4-methylphenol hydrochloride, used a novel combined process based on hydrodynamic cavitation, UV photolysis, and ozone. This approach proved effective in removing organic pollutants, showcasing potential environmental applications (Barik & Gogate, 2016).

Antitumor Activity

Research has shown that certain tertiary aminoalkanol hydrochlorides, derived from compounds similar to 3-(Aminomethyl)-4-methylphenol hydrochloride, exhibit antitumor activity. These compounds were tested for their effectiveness against tumors, highlighting their potential in medical applications (Isakhanyan et al., 2016).

Sensor Applications

A bi-functionalized luminescent metal-organic framework was designed for detecting 4-Aminophenol, a biomarker of aniline, showcasing the use of 3-(Aminomethyl)-4-methylphenol hydrochloride derivatives in sensor technology for health monitoring (Jin & Yan, 2021).

properties

IUPAC Name

3-(aminomethyl)-4-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6-2-3-8(10)4-7(6)5-9;/h2-4,10H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRZEZBMFBNABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-4-methylphenol hydrochloride

CAS RN

2044797-01-3
Record name 3-(aminomethyl)-4-methylphenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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